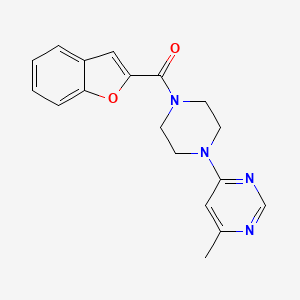

Benzofuran-2-yl(4-(6-methylpyrimidin-4-yl)piperazin-1-yl)methanone

CAS No.: 1396844-52-2

Cat. No.: VC4360216

Molecular Formula: C18H18N4O2

Molecular Weight: 322.368

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396844-52-2 |

|---|---|

| Molecular Formula | C18H18N4O2 |

| Molecular Weight | 322.368 |

| IUPAC Name | 1-benzofuran-2-yl-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]methanone |

| Standard InChI | InChI=1S/C18H18N4O2/c1-13-10-17(20-12-19-13)21-6-8-22(9-7-21)18(23)16-11-14-4-2-3-5-15(14)24-16/h2-5,10-12H,6-9H2,1H3 |

| Standard InChI Key | YEPAGRXNFINVHY-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NC=N1)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3 |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a benzofuran-2-carbonyl group connected to a piperazine ring, which is further substituted at the 4-position with a 6-methylpyrimidin-4-yl group. The benzofuran moiety contributes aromaticity and planar geometry, while the piperazine linker introduces conformational flexibility. The pyrimidine ring, a common pharmacophore in kinase inhibitors, provides hydrogen-bonding capabilities through its nitrogen atoms .

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| IUPAC Name | 1-benzofuran-2-yl-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]methanone |

| SMILES | CC1=CC(=NC=N1)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 5 |

| Topological Polar Surface Area | 70.6 Ų |

| LogP (Predicted) | 2.1 |

Data derived from PubChem and computational models.

Anti-Inflammatory Effects

Benzofuran derivatives exhibit cyclooxygenase-2 (COX-2) inhibition and NF-κB pathway modulation . The carbonyl group may interact with COX-2's hydrophobic channel, while the pyrimidine could hinder IKKβ kinase activity .

Structure-Activity Relationships (SAR)

Piperazine Modifications

-

Ring expansion: Replacing piperazine with homopiperazine decreases PfPK6 activity by 3-fold .

-

N-substitution: Methyl groups at the piperazine nitrogen improve solubility but reduce PfGSK3 binding .

Pyrimidine Substitutions

-

6-Methyl vs. 6-Hydroxy: Methyl groups enhance cellular permeability (LogP +0.4), while hydroxylated analogs show superior PfGSK3 inhibition .

-

Position 4 variants: Benzothiophene-2-yl groups at pyrimidine-4 improve PfGSK3 affinity (IC₅₀ 698 nM) versus phenyl analogs (IC₅₀ >1 μM) .

Table 3: Impact of Aromatic Substituents on Activity

| 4-Position Substituent | PfGSK3 IC₅₀ (nM) | PfPK6 IC₅₀ (nM) |

|---|---|---|

| Benzothiophene-2-yl | 698 ± 66 | 329 ± 64 |

| Thiophene-2-yl | ND | 236 ± 22 |

| Phenyl | >1000 | 768 ± 98 |

Challenges in Therapeutic Development

Pharmacokinetic Limitations

-

Solubility: High LogP (2.1) suggests poor aqueous solubility, necessitating prodrug strategies.

-

Metabolic Stability: Piperazine rings are susceptible to CYP450-mediated oxidation, requiring structural shielding .

Toxicity Concerns

-

Off-target effects: Pyrimidine-based compounds may inhibit human kinases (e.g., GSK3β), risking glycogen metabolism disruption .

-

Genotoxic impurities: Nitrosamine formation potential during synthesis requires stringent process controls.

Future Directions

Targeted Delivery Systems

-

Nanoparticle encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles could enhance brain penetration for neuroprotective applications.

-

Prodrug approaches: Phosphorylation of the pyrimidine hydroxyl group may improve water solubility .

Combination Therapies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume